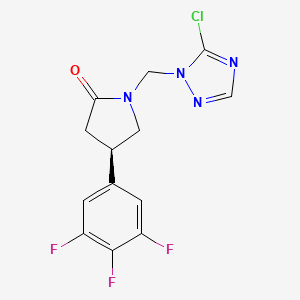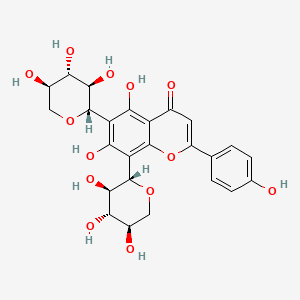
6,8-Di-C-|A-D-xylopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Di-C-|A-D-xylopyranoside is a xylopyranoside compound, which is a type of sugar derivative. This compound is known for its presence in various natural sources, particularly in certain plants. It has garnered interest due to its potential biological activities and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Di-C-|A-D-xylopyranoside typically involves the use of glycosylation reactions. One common method is the regioselective synthesis of di-C-glycosylflavones, which involves the use of specific glycosyl donors and acceptors under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties to specific acceptor molecules, resulting in the formation of the desired glycosides . This method is advantageous due to its specificity and efficiency, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Di-C-|A-D-xylopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted glycosides .
Wissenschaftliche Forschungsanwendungen
6,8-Di-C-|A-D-xylopyranoside has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6,8-Di-C-|A-D-xylopyranoside involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, leading to reduced inflammation and oxidative stress . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
6,8-Di-C-|A-D-xylopyranoside can be compared with other similar compounds, such as:
Apigenin 6,8-di-C-β-D-glucopyranoside: This compound shares a similar structure but differs in the sugar moieties attached.
Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside: Another similar compound with different sugar attachments.
The uniqueness of this compound lies in its specific sugar moieties and the resulting biological activities, which may differ from those of its analogs .
Eigenschaften
Molekularformel |
C25H26O13 |
|---|---|
Molekulargewicht |
534.5 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12-,17+,18+,21-,22-,24+,25+/m1/s1 |
InChI-Schlüssel |
LDVNKZYMYPZDAI-ZQSDKGGKSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid](/img/structure/B12373013.png)
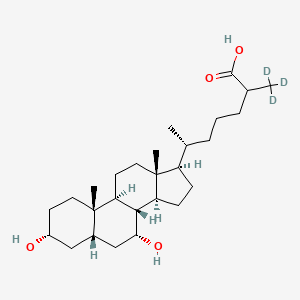

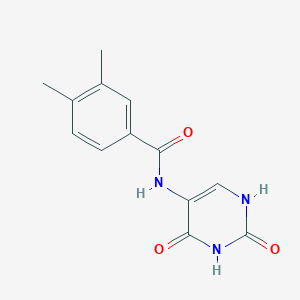

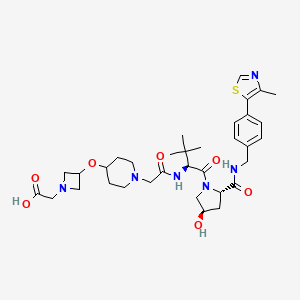
![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)

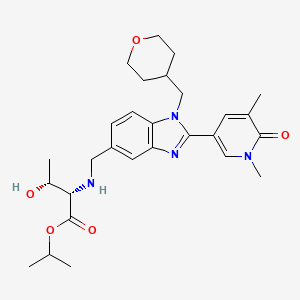
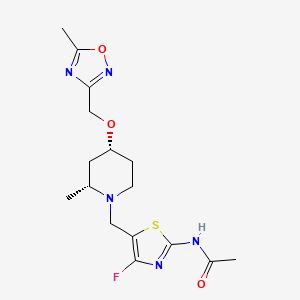

![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)
